Lipophilicity Advantage Over Parent Scaffold
The tert-butyl substituent at the 2-position drives a substantial increase in calculated lipophilicity. 2-(tert-Butyl)-1,6-naphthyridin-5-amine exhibits an XLogP3 of 2.5 , compared with 0.9 for the unsubstituted parent 1,6-naphthyridin-5-amine [1]. This represents a 2.8-fold higher logP value, indicating significantly greater preference for organic phases over aqueous media.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 1,6-Naphthyridin-5-amine (CAS 55570-60-0): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +1.6 (2.8-fold increase) |
| Conditions | XLogP3 3.0 algorithm (PubChem); computed from molecular structure |
Why This Matters
Higher lipophilicity directly improves solubility in organic solvents (e.g., THF, toluene, chlorobenzene) used in OLED device fabrication and organic synthesis, while also predicting better membrane permeability for medicinal chemistry applications.
- [1] PubChem. 1,6-Naphthyridin-5-amine (CAS 55570-60-0) Compound Summary. XLogP3: 0.9. National Center for Biotechnology Information. Accessed 2026. View Source
